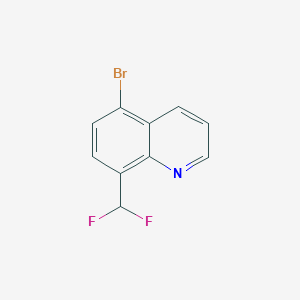

![molecular formula C15H11F3N4O5 B6231837 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid CAS No. 1432029-52-1](/img/no-structure.png)

1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrimidine ring, a pyrazole ring, a carboxylic acid group, and a trifluoromethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods available for the synthesis of similar structures. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is a method used in the synthesis of alkyl boronic esters .Molecular Structure Analysis

The compound contains several heterocyclic rings, including a furan ring, a pyrimidine ring, and a pyrazole ring. These rings are likely to contribute to the compound’s chemical properties .Applications De Recherche Scientifique

Synthesis and Functionalization

The synthesis and functionalization of pyrazole-3-carboxylic acid derivatives and related compounds have been widely studied. For instance, Akçamur et al. (1997) reported on the functionalization and cyclization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, demonstrating the transformation of 1H-pyrazole-3-carboxylic acid into ester or amide derivatives through reactions with alcohols or N-nucleophiles, respectively. This study highlights the versatility of pyrazole derivatives in organic synthesis, including the formation of pyrazolo[3,4-d]pyridazines from cyclocondensation reactions (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Biological Activities

Several studies have explored the potential antimicrobial activities of pyrazolo[3,4-d]pyrimidine derivatives. For example, Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. This research involved the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with ethoxymethylenecyanoacetate to afford various derivatives, which were then tested for antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Antiprotozoal and DNA Affinity

Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Their study demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of these compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antitubercular Agents

Research by Bhoot et al. (2011) on chalcones and acetyl pyrazoline derivatives comprising the furan nucleus has shown potential as antitubercular agents. Their study synthesized a series of derivatives and evaluated them for antibacterial, antifungal, and antitubercular activities, highlighting the importance of structural modification in enhancing biological activity (Bhoot, Khunt, & Parekh, 2011).

Mécanisme D'action

Biochemical Pathways

It is known that many compounds with similar structures have diverse biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazole ring, followed by the introduction of the furan and trifluoromethyl groups, and finally the carboxylic acid and acetic acid groups.", "Starting Materials": [ "2,4-diaminopyrimidine", "2-furoic acid", "trifluoroacetic anhydride", "1H-pyrazole-3-carboxylic acid", "acetic anhydride", "pyridine", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "water" ], "Reaction": [ "Synthesis of 2-(furan-2-yl)pyrimidine-4,6-diamine by reacting 2-furoic acid with 2,4-diaminopyrimidine in the presence of triethylamine and dimethylformamide.", "Introduction of the trifluoromethyl group by reacting 2-(furan-2-yl)pyrimidine-4,6-diamine with trifluoroacetic anhydride in the presence of pyridine and dichloromethane.", "Synthesis of 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid by reacting 2-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-4,6-diamine with 1H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide and water.", "Introduction of the carboxylic acid group by reacting 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid with acetic anhydride in the presence of pyridine and dichloromethane.", "Purification of the compound by washing with sodium bicarbonate and sodium sulfate, and recrystallization from diethyl ether." ] } | |

Numéro CAS |

1432029-52-1 |

Formule moléculaire |

C15H11F3N4O5 |

Poids moléculaire |

384.3 |

Pureté |

100 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.